3-Benzyloxy-9H-carbazole
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Overview
Description
3-Phenylmethoxy-9H-carbazole: is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound Carbazole and its derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-9H-carbazole typically involves the reaction of 9H-carbazole with phenylmethanol under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, where 9H-carbazole is reacted with phenylmethanol in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylmethoxy-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
Scientific Research Applications
Chemistry: 3-Phenylmethoxy-9H-carbazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of novel materials with specific properties .
Biology: In biological research, the compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory activities. It has shown promise in inhibiting the growth of certain cancer cell lines and reducing inflammation in various models .
Medicine: The compound’s potential therapeutic applications include its use as a lead compound in drug discovery. Researchers are exploring its efficacy in treating diseases such as cancer, Alzheimer’s disease, and diabetes .
Industry: In the industrial sector, 3-Benzyloxy-9H-carbazole is used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-9H-carbazole involves its interaction with specific molecular targets and pathways. For example, it may exert its anticancer effects by reactivating the P53 molecular signaling pathway, leading to apoptosis in cancer cells. Additionally, it can inhibit the p38 mitogen-activated protein kinase (MAPK) signaling pathway, reducing inflammation .
Comparison with Similar Compounds
3-Methoxy-9H-carbazole: Similar in structure but lacks the phenyl group, leading to different chemical and biological properties.
9H-Carbazole: The parent compound without any substituents, used as a starting material for various derivatives.
3,6-Dimethoxy-9H-carbazole: Contains two methoxy groups, resulting in distinct reactivity and applications.
Uniqueness: 3-Phenylmethoxy-9H-carbazole stands out due to the presence of the phenylmethoxy group, which enhances its chemical stability and biological activity. This unique structure allows for a broader range of applications and improved performance in various fields .
Properties
IUPAC Name |
3-phenylmethoxy-9H-carbazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO/c1-2-6-14(7-3-1)13-21-15-10-11-19-17(12-15)16-8-4-5-9-18(16)20-19/h1-12,20H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLXOPSCBJFWCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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